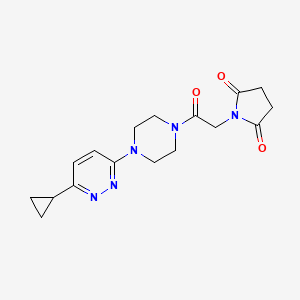
1-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione, which has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrrolidine ring with a pyridazine moiety and a piperazine substituent, which are known to influence its biological activity.
1. Serotonin Receptor Activity
Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant affinity for serotonin receptors, particularly the 5-HT1A receptor and serotonin transporter (SERT). A study demonstrated that several compounds in this class showed potent binding affinities, suggesting potential applications in treating mood disorders and anxiety .
2. Antimicrobial Activity
Compounds similar to this compound have been evaluated for their antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .
3. Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has also been documented. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs), highlighting their potential in managing inflammatory diseases .
Case Study 1: Serotonin Receptor Ligands
In a study involving a series of pyrrolidine derivatives, compounds were synthesized and tested for their binding affinity to serotonin receptors. The results indicated that specific modifications to the piperazine and pyridazine rings enhanced receptor binding, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of pyrrolidine derivatives against Mycobacterium tuberculosis. Certain compounds demonstrated significant inhibitory effects on the InhA enzyme, crucial for mycobacterial fatty acid biosynthesis. This finding supports the potential of these compounds as novel anti-tuberculosis agents .
The biological activities of this compound can be attributed to its interaction with various biological targets:
- Serotonin Receptors : The compound's structure allows it to mimic serotonin and bind effectively to the 5-HT1A receptor.
- Enzymatic Inhibition : The presence of the pyrrolidine ring is crucial for inhibiting enzymes involved in bacterial cell wall synthesis.
- Cytokine Modulation : The compound may affect signaling pathways related to inflammation by modulating cytokine production.
Eigenschaften
IUPAC Name |
1-[2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c23-15-5-6-16(24)22(15)11-17(25)21-9-7-20(8-10-21)14-4-3-13(18-19-14)12-1-2-12/h3-4,12H,1-2,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZQLFUXHVKWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














